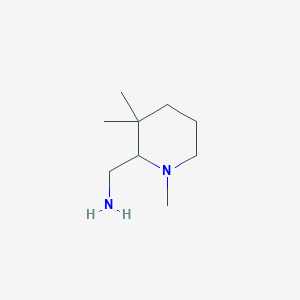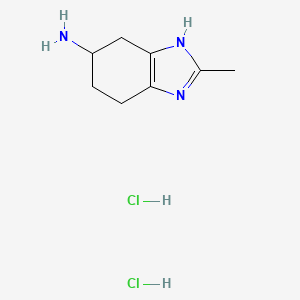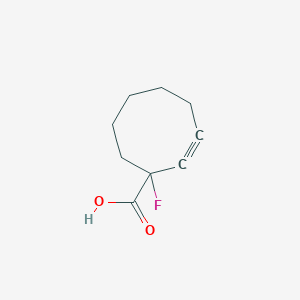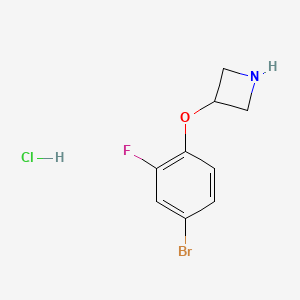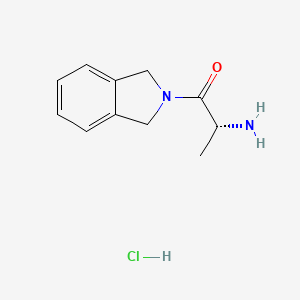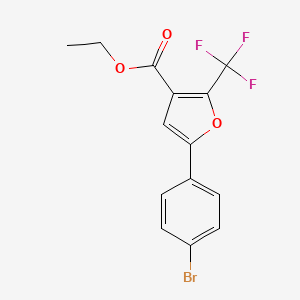
5-(4-Bromo-phenyl)-2-trifluoromethyl-furan-3-carboxylic acid ethyl ester
Vue d'ensemble
Description
The compound “5-(4-Bromo-phenyl)-2-trifluoromethyl-furan-3-carboxylic acid ethyl ester” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a bromo-phenyl group, a trifluoromethyl group, and an ethyl ester group attached to the carboxylic acid .
Synthesis Analysis
While specific synthesis methods for this compound were not found, boronic acids and their derivatives are often used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. Borinic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids .
Chemical Reactions Analysis
Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc . For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. Borinic acids are known to be hygroscopic .
Applications De Recherche Scientifique
Cinnamic Acid Derivatives in Anticancer Research
Cinnamic acid derivatives, which share a functional similarity with furan derivatives in terms of chemical reactivity and potential bioactivity, have been extensively studied for their anticancer potentials. These compounds have garnered attention in medicinal research for their traditional and synthetic antitumor agents. The review by De et al. (2011) emphasizes the underutilization of such compounds despite their promising antitumor efficacy, suggesting a potential area of exploration for related furan derivatives (De, Baltas, & Bedos-Belval, 2011).
Sustainable Access to Polymers and Fuels
Furan derivatives are highlighted for their role in providing sustainable access to a new generation of polymers, functional materials, and fuels. The review by Chernyshev et al. (2017) discusses the synthesis of 5-Hydroxymethylfurfural (HMF) from plant biomass and its conversion into valuable chemicals, showcasing the versatility and environmental benefits of furan derivatives (Chernyshev, Kravchenko, & Ananikov, 2017).
Misidentification Issues in Research
Research on furan derivatives must be rigorous to avoid misidentification, as highlighted by DellaGreca et al. (2019), who discovered discrepancies in the identification of kojic acid and its isomer, suggesting the need for careful characterization in studies involving furan derivatives (DellaGreca et al., 2019).
Applications in Biomaterials
Furan derivatives, through the esterification of natural polymers like hyaluronan, have applications in creating biocompatible, degradable materials. Campoccia et al. (1998) discuss the development of such materials, indicating the potential for furan derivatives in medical and environmental applications (Campoccia, Doherty, Radice, Brun, Abatangelo, & Williams, 1998).
Orientations Futures
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there may be potential for future research and development involving boronic acids and their derivatives.
Propriétés
IUPAC Name |
ethyl 5-(4-bromophenyl)-2-(trifluoromethyl)furan-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3O3/c1-2-20-13(19)10-7-11(21-12(10)14(16,17)18)8-3-5-9(15)6-4-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEIXIQUFIKUNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromo-phenyl)-2-trifluoromethyl-furan-3-carboxylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1450518.png)
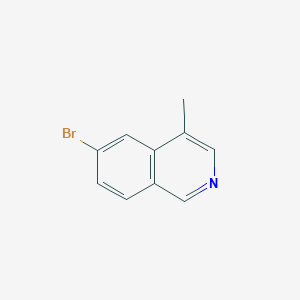
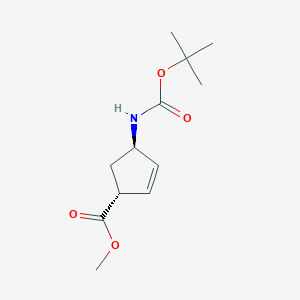
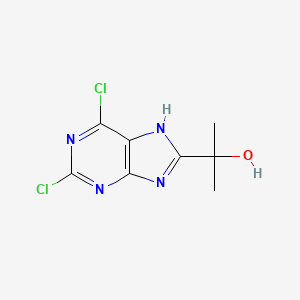
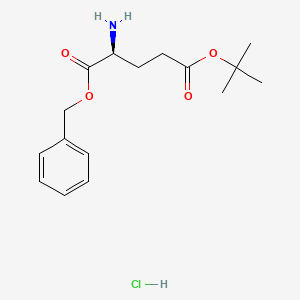
![Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1450524.png)
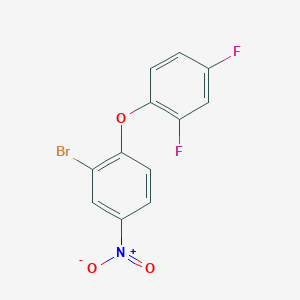
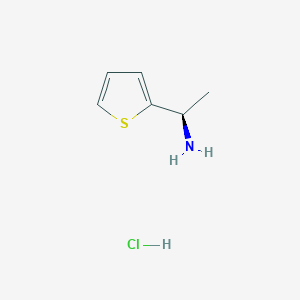
![3-bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1450529.png)
